![molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2](/img/structure/B12692450.png)
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound with the molecular formula C20H21NO5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and an amino group attached to the anthraquinone core, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of a hydroxy group at the 1-position of the anthraquinone.
Amination: The 4-position of the anthraquinone is then functionalized with an amino group, which is further modified with a 3-(2-methoxyethoxy)propyl chain.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .
Scientific Research Applications
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate into DNA, disrupt protein function, and alter membrane permeability, leading to its biological effects
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyanthraquinone: Lacks the amino group and the 3-(2-methoxyethoxy)propyl chain.
4-Aminoanthraquinone: Lacks the hydroxy group and the 3-(2-methoxyethoxy)propyl chain.
Uniqueness
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its combined hydroxy and amino functionalities, which enhance its reactivity and versatility in various applications .
Properties
CAS No. |
94313-81-2 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3 |
InChI Key |
CGSFGQWGUXHDKE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


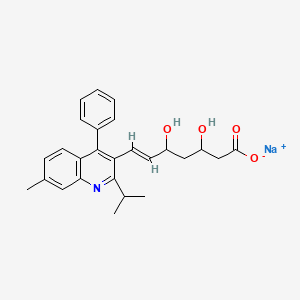
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
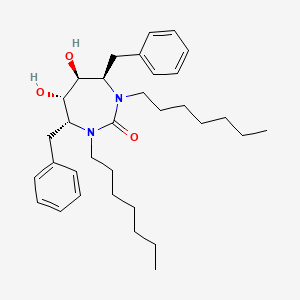
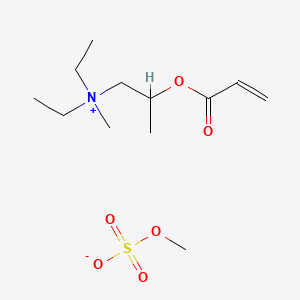
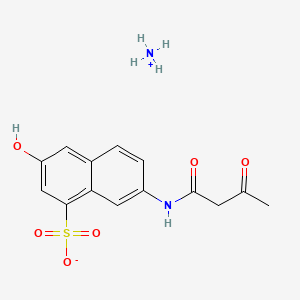


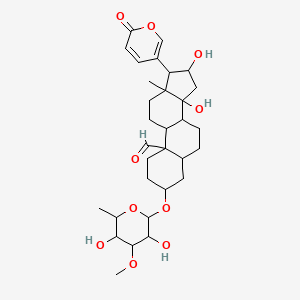

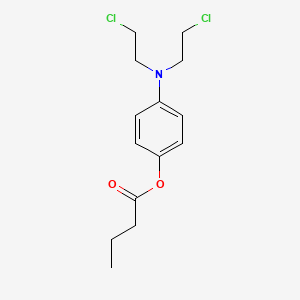

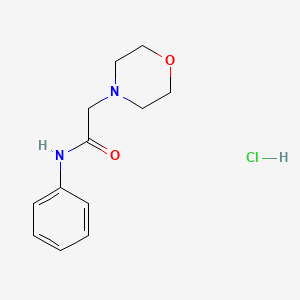

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
